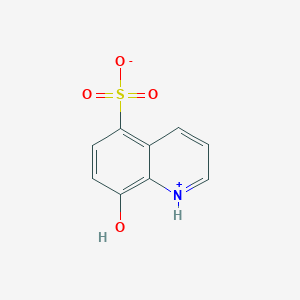

8-Hydroxyquinoline-5-sulfonic acid

Description

Properties

IUPAC Name |

8-hydroxyquinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7/h1-5,11H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDFHDKSYGVKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041542 | |

| Record name | 8-Hydroxyquinoline-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow odorless solid; [Merck Index] Crystals; [Sigma-Aldrich MSDS] | |

| Record name | 8-Hydroxy-5-quinolinesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

84-88-8, 283158-18-9 | |

| Record name | 8-Hydroxyquinoline-5-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyquinoline-5-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxyquinoline-5-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Hydroxyquinoline-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxyquinoline-5-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Hydroxyquinoline-5-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-5-QUINOLINESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8Z193G3L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Hydroxyquinoline-5-sulfonic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 8-Hydroxyquinoline-5-sulfonic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a vital chelating agent and intermediate in analytical chemistry and pharmaceutical development.[1] We delve into the core chemical principles, a detailed and field-tested experimental protocol, and the critical parameters that govern the reaction's success. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind the procedural steps, ensuring both a high yield and high purity of the final product.

Introduction: The Significance of this compound

This compound (8-HQS) is an organic compound characterized by a quinoline scaffold substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group.[2] Its structure, particularly the proximity of the hydroxyl group's oxygen and the pyridine ring's nitrogen, grants it potent chelating properties, allowing it to form stable complexes with a wide array of metal ions.[3][4][5] This characteristic makes it an invaluable reagent in analytical chemistry for the determination of trace metals.[1] Furthermore, its derivatives are explored in the pharmaceutical industry for the synthesis of novel therapeutic agents.[1][3]

Understanding its synthesis is fundamental to leveraging its potential. The primary and most direct route is the electrophilic aromatic sulfonation of 8-hydroxyquinoline. This guide will focus exclusively on this pathway, providing a robust and reproducible methodology.

The Synthesis Pathway: Electrophilic Aromatic Sulfonation

The synthesis of 8-HQS from 8-hydroxyquinoline is a classic example of an electrophilic aromatic substitution reaction. The key is to introduce a sulfonic acid group onto the quinoline ring system in a regioselective manner.

The Underlying Mechanism and Regioselectivity

The reaction proceeds by the attack of an electrophile, sulfur trioxide (SO₃), on the electron-rich aromatic ring of 8-hydroxyquinoline. Fuming sulfuric acid (oleum), which is a solution of SO₃ in concentrated sulfuric acid, serves as the potent sulfonating agent.

The directing effects of the existing substituents on the quinoline ring are paramount for the reaction's outcome:

-

Hydroxyl (-OH) Group: The hydroxyl group at position 8 is a strong activating, ortho-, para- directing group. It significantly increases the electron density at positions 7 (ortho) and 5 (para).

-

Quinoline Nitrogen: In the strongly acidic medium, the pyridine ring's nitrogen is protonated. This makes the entire pyridine ring strongly electron-deficient and deactivating, directing incoming electrophiles away from it.

The combination of these effects strongly favors the substitution at the C5 position, which is para to the powerful activating hydroxyl group. This regioselectivity is crucial for obtaining the desired isomer with high purity.

Caption: Reaction pathway for the synthesis of 8-HQS.

Critical Reaction Parameters: A Causality Analysis

-

Choice of Sulfonating Agent: Fuming sulfuric acid is the reagent of choice. Concentrated sulfuric acid alone is often insufficient for sulfonating the moderately activated ring system effectively within a reasonable timeframe. The excess SO₃ in oleum provides a high concentration of the active electrophile, driving the reaction to completion.

-

Temperature Control: This is arguably the most critical factor. The initial addition of 8-hydroxyquinoline to fuming sulfuric acid is highly exothermic and must be performed at low temperatures (below 15°C) to prevent uncontrolled side reactions and degradation of the starting material.[1] Subsequent stirring at a slightly elevated but controlled temperature (below 30°C) ensures the reaction proceeds to completion without forming unwanted byproducts.[1]

-

Reaction Quenching: The reaction is terminated by carefully adding the reaction mixture to a large volume of water. This step serves two purposes: it quenches any remaining reactive sulfonating species and precipitates the product, as 8-HQS is sparingly soluble in acidic aqueous solutions.[1] Controlling the temperature during this quench (to ~60°C) is important for promoting the formation of easily filterable crystals.[1]

Experimental Protocol and Workflow

This protocol is designed as a self-validating system, incorporating steps for monitoring and ensuring product quality.

Materials and Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | White to faint yellow crystals | 73-75 |

| Fuming Sulfuric Acid | H₂SO₄ + SO₃ | Variable | Colorless to fuming oily liquid | N/A |

| This compound | C₉H₇NO₄S | 225.22 | Yellow crystalline powder | ~315-317 (as hydrate) |

Detailed Step-by-Step Methodology

Safety Precaution: This procedure involves highly corrosive and reactive chemicals. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reaction Setup:

-

Place a three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a thermometer, in an ice/salt water bath.

-

Carefully charge the flask with fuming sulfuric acid. Begin stirring and allow the acid to cool to below 10°C.

-

-

Addition of Reactant:

-

Slowly and portion-wise add powdered 8-hydroxyquinoline to the cold, stirring fuming sulfuric acid.

-

Causality: The slow, portion-wise addition is critical to manage the heat generated. The internal temperature must be rigorously maintained below 15°C throughout the addition to prevent degradation and side reactions.[1]

-

-

Sulfonation Reaction:

-

Once the addition is complete, remove the ice bath and allow the mixture to warm.

-

Continue to stir the reaction mixture for 5 hours, maintaining the temperature below 30°C.[1]

-

Allow the mixture to stand overnight at room temperature to ensure the reaction goes to completion.[1]

-

Self-Validation: Reaction progress can be monitored by taking a small aliquot, carefully quenching it in water, neutralizing, and analyzing via Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

-

-

Work-up and Precipitation:

-

In a separate large beaker, prepare 8-10 times the volume of deionized water relative to the initial mass of 8-hydroxyquinoline used.

-

Under vigorous stirring, slowly and carefully pour the reaction mixture into the water. Caution: This is a highly exothermic process. The temperature of the water should be monitored and controlled to remain around 60°C.[1]

-

A yellow precipitate of this compound will form.

-

Allow the suspension to cool and stand overnight to complete the crystallization process.[1]

-

-

Purification and Drying:

-

Collect the crystalline product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove any residual acid.

-

Dry the product in a vacuum oven at 100°C to a constant weight. A typical yield is around 87%.[1]

-

For higher purity, the product can be recrystallized from hot water or dilute HCl.[1][6]

-

Caption: Experimental workflow for 8-HQS synthesis.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point Determination: The purified product, typically a hydrate, should have a sharp melting point around 315-317°C, which can be compared against literature values.[6]

-

FT-IR Spectroscopy: The infrared spectrum should confirm the presence of key functional groups: a broad O-H stretch (from both the phenol and sulfonic acid), characteristic S=O stretches for the sulfonic acid group, and aromatic C-H and C=C stretches from the quinoline ring.

-

NMR Spectroscopy (¹H and ¹³C): NMR provides definitive structural confirmation by showing the expected chemical shifts and coupling patterns for the protons and carbons on the substituted quinoline ring.

Conclusion

The synthesis of this compound via electrophilic sulfonation is a robust and high-yielding process when critical parameters, especially temperature, are meticulously controlled. The causality-driven approach outlined in this guide, from reagent selection to the specific conditions of the work-up, provides researchers with the necessary framework to reliably produce this important chemical. The self-validating steps, including reaction monitoring and final product characterization, ensure the synthesis is both reproducible and yields a product of high purity suitable for demanding downstream applications.

References

-

Preparation method of 8-hydroxyquinoline . Eureka | Patsnap. [Link]

-

The overall synthesis procedure of this compound... . ResearchGate. [Link]

- Method of making 8-hydroxy quinoline.

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications . SciSpace. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications . Open Access Journals. [Link]

- Purification method of 8-hydroxyquinoline crude product.

-

This compound . Semantic Scholar. [Link]

-

A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells . ACS Omega. [Link]

- Synthesis method of 8-hydroxyquinoline.

- Purification method of 8-hydroxyquinoline crude product.

-

This compound . PubChem, National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 8-Hydroxyquinoline-5-sulfonic Acid

This guide provides a comprehensive exploration of 8-Hydroxyquinoline-5-sulfonic acid (8-HQS), a versatile heterocyclic compound pivotal in analytical chemistry, pharmaceutical sciences, and materials research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a deeper understanding of how the specific molecular features of 8-HQS govern its functionality. We will delve into the causality behind its properties, providing field-proven insights and validated experimental protocols.

Introduction: The Molecular Versatility of 8-HQS

This compound (CAS No: 84-88-8), also known by synonyms such as Sulfoxine and Oxine-5-sulfonic acid, is a derivative of 8-hydroxyquinoline (8-HQ).[1][2] Its structure is distinguished by a quinoline bicyclic system functionalized with a hydroxyl group at position 8 and a sulfonic acid group at position 5. This unique arrangement of functional groups imparts a set of physicochemical properties that make it an invaluable tool in scientific applications.

The presence of the hydroxyl (-OH) and quinoline nitrogen groups creates a powerful bidentate chelation site, allowing 8-HQS to form stable complexes with a vast array of metal ions.[3][4][5] Unlike its parent compound, 8-HQ, which is poorly soluble in water, the addition of the highly polar sulfonic acid (-SO₃H) group renders 8-HQS very soluble in aqueous media.[6][7] This combination of strong metal-chelating ability and high water solubility is the cornerstone of its widespread use as an analytical reagent for metal ion determination, a fluorescent probe, and an intermediate in the synthesis of pharmacologically active molecules.[3][6][8]

Core Physicochemical Characteristics

A quantitative understanding of the properties of 8-HQS is essential for its effective application. The following table summarizes its key physicochemical data.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₄S | [1][2][9] |

| Molecular Weight | 225.22 g/mol | [1][2][9] |

| Appearance | Pale yellow to yellow-green crystalline powder | [6][10][11] |

| Melting Point | 311-323 °C (decomposes) | [8][9][10][12] |

| pKa₁ (Quinolinium N) | ~4.1 | [6][10][11][13] |

| pKa₂ (Hydroxyl Group) | ~8.8 | [6][10][11][13] |

| Solubility (Water) | Very soluble | [6][10] |

| Solubility (Organic) | Slightly soluble in DMSO, Methanol; Insoluble in Ether | [13][14] |

| UV-Vis Absorbance Max | ~243 nm | [15] |

In-Depth Analysis of Key Properties

Acidity and pH-Dependent Speciation

The chemical behavior of 8-HQS in solution is dominated by its nature as a polyprotic acid, possessing three ionizable groups: the sulfonic acid, the quinolinium nitrogen, and the phenolic hydroxyl group.[16] The sulfonic acid is strong and is fully deprotonated in most aqueous solutions. The other two groups have distinct pKa values that dictate the molecule's charge and chelating ability across the pH spectrum.

-

pKa₁ ≈ 4.1 : This value corresponds to the equilibrium between the protonated quinolinium nitrogen (NH⁺) and the neutral nitrogen (N). Below this pH, the nitrogen is protonated, giving the molecule a net neutral charge (zwitterionic form).

-

pKa₂ ≈ 8.8 : This value represents the deprotonation of the phenolic hydroxyl group (OH) to form the phenoxide anion (O⁻). Above this pH, the molecule carries a net negative charge.

Expertise & Causality: The pH of the medium is the single most critical experimental parameter when using 8-HQS. Chelation requires the nitrogen to be deprotonated (pH > 4.1) to act as a Lewis base and the hydroxyl group to be deprotonated (pH > 8.8) to form a stable five-membered chelate ring with a metal ion. Therefore, the optimal pH for complex formation is typically between 5 and 8, representing a compromise between ligand ionization and the potential for metal hydroxide precipitation at higher pH values.[7]

Caption: Chelation of a metal ion (M²⁺) by 8-HQS.

Spectroscopic Properties: Absorbance and Fluorescence

The electronic structure of 8-HQS gives rise to characteristic spectroscopic properties that are highly sensitive to its environment and binding state.

-

UV-Vis Absorbance: The free ligand has a characteristic UV absorption profile. [15]Upon chelation with a metal ion, the absorption spectrum often shifts to a longer wavelength (a bathochromic shift), and the color of the solution intensifies. This change forms the basis for quantitative colorimetric analysis of metal ions.

-

Fluorescence: This is perhaps the most powerful property of 8-HQS for analytical applications. The free ligand itself is only weakly fluorescent in aqueous solution. However, upon forming a complex with certain metal ions—notably Al³⁺, Ga³⁺, In³⁺, Zn²⁺, Cd²⁺, and Mg²⁺—a dramatic enhancement in fluorescence intensity is observed. [7][17] Expertise & Causality: The phenomenon of chelation-enhanced fluorescence (CHEF) is attributed to an increase in molecular rigidity upon complexation. In the free ligand, energy absorbed from UV light can be dissipated through non-radiative pathways, such as bond rotations and vibrations. When the molecule is locked into a rigid conformation by a metal ion, these non-radiative decay pathways are suppressed, forcing the molecule to release the absorbed energy as fluorescent light. [3][18]This "on/off" signaling mechanism provides extremely high sensitivity for detecting trace amounts of specific metal ions.

Field-Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating internal controls and clear endpoints to ensure trustworthy and reproducible results.

Protocol 1: Quantitative Determination of Al³⁺ using Fluorescence Spectroscopy

This protocol leverages the chelation-enhanced fluorescence of the Al³⁺-8-HQS complex.

-

Objective: To determine the concentration of an unknown Al³⁺ sample.

-

Causality & Rationale: This method is chosen for its exceptional sensitivity and selectivity for Al³⁺. The protocol operates at pH 5.5, which is optimal for the formation of the fluorescent Al(HQS)₃ complex while minimizing interference from other ions and preventing the precipitation of aluminum hydroxide. The use of a standard curve generated under identical conditions ensures the accuracy of the quantification by directly relating fluorescence intensity to concentration.

Methodology:

-

Reagent Preparation:

-

8-HQS Stock Solution (1 mM): Dissolve 22.52 mg of 8-HQS in 100 mL of deionized water. Store in the dark.

-

Aluminum Standard Stock (1000 ppm): Use a certified commercial standard. Prepare a working standard of 10 ppm by serial dilution.

-

Buffer Solution (pH 5.5): Prepare a 0.1 M acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.

-

-

Standard Curve Generation:

-

Prepare a series of standards containing 0, 20, 40, 60, 80, and 100 ppb of Al³⁺ in 10 mL volumetric flasks.

-

To each flask, add 1 mL of the acetate buffer and 0.5 mL of the 1 mM 8-HQS solution.

-

Bring each flask to the 10 mL mark with deionized water, mix thoroughly, and allow to stand for 20 minutes for the complex to form.

-

-

Sample Preparation:

-

Dilute the unknown Al³⁺ sample so that its expected concentration falls within the range of the standard curve.

-

Treat 10 mL of the diluted unknown sample exactly as described in step 2.

-

-

Fluorometric Measurement:

-

Set the spectrofluorometer to an excitation wavelength of ~370 nm and an emission wavelength of ~510 nm (these should be optimized on your instrument).

-

Measure the fluorescence intensity of the blank (0 ppb Al³⁺) and subtract this value from all standard and sample readings.

-

Plot a calibration curve of fluorescence intensity vs. Al³⁺ concentration.

-

Determine the concentration of the unknown sample from the calibration curve using its background-subtracted fluorescence intensity.

-

Protocol 2: Synthesis of this compound

This protocol is a generalized laboratory-scale synthesis based on the sulfonation of 8-hydroxyquinoline.

-

Objective: To synthesize 8-HQS from 8-hydroxyquinoline.

-

Causality & Rationale: This method employs fuming sulfuric acid (oleum) as a powerful sulfonating agent. The reaction is an electrophilic aromatic substitution, where the SO₃ electrophile attacks the electron-rich quinoline ring. The reaction temperature is a critical parameter; it must be high enough to drive the reaction but controlled to prevent excessive charring or side reactions. The product is precipitated by carefully adding the reaction mixture to ice water, which leverages the high water solubility of the sulfonic acid product while the unreacted starting material and byproducts may be less soluble. This is a standard and reliable method for introducing a sulfonic acid group onto an aromatic ring. [3][19] Methodology:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully place 50 mL of 20% fuming sulfuric acid. Cool the flask in an ice bath.

-

Addition of Reactant: Slowly add 14.5 g (0.1 mol) of 8-hydroxyquinoline in small portions to the stirred, cooled acid, ensuring the temperature does not exceed 10 °C.

-

Sulfonation Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-5 hours with continuous stirring.

-

Precipitation: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare 200 g of crushed ice. Under vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. A yellow precipitate of 8-HQS will form.

-

Isolation and Purification:

-

Allow the mixture to stand for 1-2 hours in the cold to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with small portions of ice-cold deionized water to remove residual acid.

-

Recrystallize the crude product from hot water. Dissolve the solid in a minimum amount of boiling water, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.

-

Applications in Drug Development and Research

The unique physicochemical profile of 8-HQS makes it a valuable molecule in several advanced applications:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, including anti-schistosomal compounds and modulators of fat mass and obesity-associated (FTO) proteins. [11][13][20]* Antimicrobial Research: Like other 8-hydroxyquinolines, 8-HQS exhibits antibacterial and antifungal activity. [21][22]This is largely attributed to its ability to chelate essential metal ions like Fe³⁺ and Cu²⁺, disrupting microbial metabolism. [22]Its water solubility makes it a candidate for incorporation into novel drug delivery systems like electrospun fibers for wound dressings. [21][22]* Neurodegenerative Disease Research: The parent compound, 8-HQ, is widely studied for its ability to modulate metal homeostasis in the brain, which is implicated in diseases like Alzheimer's and Parkinson's. [5]While 8-HQS itself does not readily cross the blood-brain barrier, it serves as a critical water-soluble tool compound for in vitro studies of metal-protein interactions.

Conclusion

This compound is a prime example of how targeted chemical modification—in this case, the addition of a sulfonic acid group to the 8-HQ scaffold—can dramatically enhance the utility of a molecule. Its properties of high water solubility, pH-dependent speciation, and profound chelation-enhanced fluorescence are directly linked to its molecular structure. For researchers and drug developers, a thorough understanding of these physicochemical principles is not merely academic; it is the key to unlocking the full potential of this versatile compound in creating novel analytical methods, therapeutic agents, and advanced materials.

References

-

This compound - ChemBK . ChemBK. [Link]

-

This compound - Stenutz . Stenutz. [Link]

-

This compound CAS 84-88-8 . LookChem. [Link]

-

This compound | C9H7NO4S | CID 6792 - PubChem . National Institutes of Health. [Link]

-

Fluorescence properties of metal complexes of this compound and chromatographic applications . ACS Publications. [Link]

-

Fluorescence Properties of Metal Complexes of this compound and Chromatographic Applications . University of California, Irvine. [Link]

-

Preparation method of 8-hydroxyquinoline - Eureka | Patsnap . Patsnap. [Link]

-

Photophysical Properties of this compound as a Function of the pH: A TD-DFT Investigation . ACS Publications. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals . OMICS International. [Link]

-

The overall synthesis procedure of this compound... - ResearchGate . ResearchGate. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace . SciSpace. [Link]

-

Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour . Royal Society of Chemistry. [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications . Dovepress. [Link]

-

Molecular structures of this compound (8-HQS) and... - ResearchGate . ResearchGate. [Link]

-

8-Hydroxyquinoline - Wikipedia . Wikipedia. [Link]

-

Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC . National Institutes of Health. [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central . National Institutes of Health. [Link]

-

This compound-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC . National Institutes of Health. [Link]

-

Fluorescence (left) and UV (right) spectra of 8-hydroxyquinoline... - ResearchGate . ResearchGate. [Link]

-

This compound - NIST WebBook . National Institute of Standards and Technology. [Link]

-

IR Spectrum - this compound - NIST WebBook . National Institute of Standards and Technology. [Link]

-

This compound-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - MDPI . MDPI. [Link]

-

This compound - Semantic Scholar . Semantic Scholar. [Link]

-

8-hydroxyquinoline - AERU - University of Hertfordshire . University of Hertfordshire. [Link]

Sources

- 1. This compound | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. rroij.com [rroij.com]

- 4. dovepress.com [dovepress.com]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. China this compound CAS 84-88-8 Manufacturer and Supplier | Starsky [starskychemical.com]

- 9. This compound [stenutz.eu]

- 10. chembk.com [chembk.com]

- 11. This compound | 84-88-8 [chemicalbook.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. This compound CAS#: 84-88-8 [m.chemicalbook.com]

- 14. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]

- 15. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. scispace.com [scispace.com]

- 19. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 20. chemicalkland.com [chemicalkland.com]

- 21. This compound-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities [mdpi.com]

Menadione (CAS 84-88-8): A Comprehensive Technical Guide on its Chemical Properties and Applications

Introduction

Menadione, systematically known as 2-Methyl-1,4-naphthoquinone and also recognized as Vitamin K3, is a synthetic naphthoquinone of significant interest in both biological research and pharmaceutical development.[1][2] Unlike its natural counterparts, Vitamin K1 (phylloquinone) and Vitamin K2 (menaquinone), Menadione lacks the isoprenoid side chain, yet it can be metabolically converted to the active menaquinone-4 (MK-4) in vivo.[2][3] This unique characteristic, coupled with its potent chemical reactivity, positions Menadione as a versatile molecule with a wide spectrum of applications, ranging from a nutritional supplement in animal feed to a prothrombogenic agent and a model quinone for studying cellular oxidative stress.[4][5]

This technical guide provides an in-depth exploration of the chemical properties of Menadione, offering insights into its synthesis, reactivity, and analytical characterization. Furthermore, it delves into its multifaceted biological activities and its applications in the realm of drug development, providing researchers, scientists, and drug development professionals with a comprehensive resource to understand and leverage the unique attributes of this compound.

I. Physicochemical Properties of Menadione

Menadione is a bright yellow crystalline solid with a faint, characteristic odor.[6][7] Its fundamental physical and chemical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental settings. The lipophilic nature of the naphthoquinone ring, combined with the presence of a methyl group, dictates its solubility profile and its interaction with biological membranes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈O₂ | [8] |

| Molecular Weight | 172.18 g/mol | [6] |

| Appearance | Bright yellow to green crystalline powder or lumps | [4][6] |

| Melting Point | 105-107 °C | [6][7] |

| Boiling Point | ~304.50 °C at 760 mm Hg (estimated) | [6][9] |

| Solubility | Insoluble in water; soluble in ethanol, benzene, chloroform, and vegetable oils. | [3][6][10] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [9] |

| logP (o/w) | 2.200 | [9] |

Note: The solubility of Menadione in organic solvents is a critical consideration for its formulation in non-aqueous delivery systems and for its extraction from biological matrices during analysis.

II. Synthesis and Manufacturing of Menadione

The industrial synthesis of Menadione predominantly relies on the oxidation of 2-methylnaphthalene.[1][6] This process has been refined over the years to improve yield, purity, and environmental sustainability.

A. Oxidation of 2-Methylnaphthalene: A Step-by-Step Protocol

The classical and most common method for Menadione synthesis involves the oxidation of 2-methylnaphthalene using a strong oxidizing agent, such as chromic acid in glacial acetic acid.[1][11]

Protocol:

-

Dissolution: 2-methylnaphthalene is dissolved in glacial acetic acid.

-

Oxidation: A solution of chromic acid in 80% acetic acid is slowly added to the 2-methylnaphthalene solution. The reaction temperature is carefully controlled, typically between 30-65°C, to prevent over-oxidation and the formation of byproducts.[11]

-

Reaction Maintenance: After the addition is complete, the reaction mixture is maintained at a slightly elevated temperature (e.g., 60-65°C) to ensure complete conversion.[11]

-

Purification: The crude Menadione is then isolated and purified through recrystallization or other chromatographic techniques to achieve the desired purity, often exceeding 98.5% for pharmaceutical applications.[12]

Causality Behind Experimental Choices:

-

Choice of Oxidizing Agent: Chromic acid is a powerful oxidizing agent capable of selectively oxidizing the aromatic ring system of 2-methylnaphthalene to the corresponding quinone. The use of glacial acetic acid as a solvent is advantageous due to its ability to dissolve both the starting material and the oxidizing agent, providing a homogeneous reaction medium.

-

Temperature Control: Precise temperature control is paramount to maximize the yield of Menadione and minimize the formation of unwanted byproducts. Higher temperatures can lead to the cleavage of the aromatic ring, reducing the overall efficiency of the synthesis.

B. Alternative and Greener Synthesis Routes

In response to the environmental concerns associated with chromium-based oxidants, alternative, "greener" synthetic methods have been developed. These often employ hydrogen peroxide as the oxidizing agent in the presence of a catalyst.[1][11] For instance, a three-component catalyst system consisting of FeCl₃·6H₂O, pyridine-2,6-dicarboxylic acid, and benzylamines has been shown to effectively catalyze the oxidation of 2-methylnaphthalene with hydrogen peroxide.[1][13]

Another approach involves a two-step process starting with the gas-phase methylation of 1-naphthol to 2-methyl-1-naphthol, followed by liquid-phase oxidation using hydrogen peroxide.[11] These methods offer the advantage of using a more environmentally benign oxidizing agent, with water being the primary byproduct.

Diagram of the Primary Synthesis Route for Menadione:

Caption: Primary synthesis of Menadione via oxidation of 2-methylnaphthalene.

III. Chemical Reactivity and Stability

The chemical reactivity of Menadione is dominated by its quinone structure, which allows it to participate in redox reactions and nucleophilic additions.

A. Redox Cycling and Generation of Reactive Oxygen Species (ROS)

A hallmark of Menadione's chemical behavior is its ability to undergo redox cycling within biological systems. This process involves the one-electron reduction of the quinone to a semiquinone radical, a reaction often catalyzed by NADPH-cytochrome P450 reductase.[14] This semiquinone radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical.[14][15] This cycle can repeat, leading to the continuous generation of superoxide, which can be further converted to other reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals.[14][16]

This redox cycling is a double-edged sword. At low concentrations, the generated ROS can act as signaling molecules.[16] However, at higher concentrations, the excessive production of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, cellular damage, and ultimately, cell death.[15][16] This pro-oxidant property is the basis for many of Menadione's biological effects, including its anticancer activity.[16]

Diagram of Menadione Redox Cycling and ROS Generation:

Caption: The redox cycle of Menadione leading to superoxide anion generation.

B. Stability and Degradation

Menadione is sensitive to light and alkaline conditions.[2][6] Exposure to light can cause it to decompose, leading to a discoloration of the compound.[6] It is also unstable in the presence of strong bases and reducing agents.[17] Therefore, it is crucial to store Menadione in light-resistant containers and to avoid strongly alkaline environments during formulation and experimental procedures. The stability of Menadione in pharmaceutical preparations is a critical parameter that needs to be carefully evaluated using stability-indicating analytical methods.[18]

IV. Analytical Techniques for Characterization and Quantification

A variety of analytical methods are available for the identification and quantification of Menadione in different matrices, including pharmaceutical formulations, animal feed, and biological samples. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

| Analytical Technique | Principle | Application | Source(s) |

| Spectrophotometry | Reaction with a chromogenic agent to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength. | Rapid determination in pharmaceutical preparations. | [19][20] |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation of volatile compounds in a gaseous mobile phase followed by detection based on the ionization of the analyte in a hydrogen-air flame. | Analysis of Menadione in feed premixes. | [21][22] |

| High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) | Separation of compounds in a liquid mobile phase followed by detection based on the absorbance of UV-Vis light over a range of wavelengths. | Quantitative analysis in pharmaceutical dosage forms. | [21] |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation, offering advantages in terms of speed and reduced solvent consumption. | Rapid analysis of Menadione in animal feed premixes. | [22] |

Causality Behind Method Selection:

-

Spectrophotometry is often chosen for its simplicity and speed, making it suitable for routine quality control where high sensitivity is not the primary concern.[19]

-

GC-FID is a robust technique for the analysis of thermally stable and volatile compounds like Menadione, particularly in complex matrices like animal feed.[22]

-

HPLC-DAD is a versatile and widely used technique that offers excellent separation and quantification capabilities for a broad range of compounds, including Menadione and its derivatives.[21] The use of a diode array detector provides spectral information that can aid in peak identification and purity assessment.

-

SFC presents a "greener" alternative to HPLC, with faster analysis times and significantly lower organic solvent consumption.[22]

V. Role in Research and Drug Development

Menadione's unique chemical and biological properties make it a valuable tool in various areas of research and a platform for the development of new therapeutic agents.

A. Mechanism of Action in Biological Systems

-

Vitamin K Activity: Menadione serves as a synthetic precursor to Vitamin K2 (menaquinone).[23][24] In the liver, it is converted to its active form, which is essential for the gamma-carboxylation of glutamic acid residues in several blood coagulation factors (II, VII, IX, and X), as well as proteins involved in bone metabolism.[23][24] This carboxylation is crucial for the biological activity of these proteins.

-

Induction of Oxidative Stress and Apoptosis: As previously discussed, the redox cycling of Menadione leads to the generation of ROS.[16] This induction of oxidative stress can trigger various cellular responses, including the activation of cell death pathways.[15][16] Studies have shown that Menadione can induce apoptosis in cancer cells through mechanisms that may involve the release of cytochrome c from mitochondria and the activation of poly(ADP-ribose) polymerase (PARP).[16]

-

Inhibition of Enzyme Activity: Menadione has been shown to inhibit the activity of certain enzymes, including Cdc25 phosphatases and mitochondrial DNA polymerase γ.[25] This inhibitory activity may contribute to its anticancer effects.

Diagram of Menadione's Role in the Vitamin K Cycle:

Caption: Menadione is converted to active Vitamin K2, which is essential for protein carboxylation.

B. Applications in Drug Development

-

Anticancer Agent: The ability of Menadione to induce oxidative stress and apoptosis in cancer cells has made it a subject of interest in oncology research.[1][5] Its pro-oxidant properties can be selectively targeted towards cancer cells, which often have a compromised antioxidant defense system.

-

Antimicrobial Agent: Menadione has demonstrated antibacterial activity, and it can potentiate the effects of certain antibiotics.[26] Its lipid-soluble nature may allow it to disrupt the bacterial cell membrane, increasing its permeability to other drugs.[26]

-

Platform for Derivative Synthesis: The 2-methyl-1,4-naphthoquinone core of Menadione serves as a versatile scaffold for the synthesis of novel derivatives with enhanced or modified biological activities.[1][27] By altering the substituents on the naphthoquinone ring, researchers can fine-tune the compound's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile.[27]

VI. Safety and Handling

While Menadione has therapeutic applications, it is not without potential toxicity, particularly at high doses. Large doses have been associated with adverse effects such as hemolytic anemia, especially in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, as well as potential liver and brain damage in neonates.[9] Therefore, its use as a nutritional supplement in humans has been largely replaced by the naturally occurring forms of Vitamin K.

When handling Menadione in a laboratory setting, standard safety precautions should be followed. It should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Given its sensitivity to light, it should be stored in a cool, dark, and dry place.[2][17]

Conclusion

Menadione (CAS 84-88-8) is a synthetic naphthoquinone with a rich and complex chemical profile. Its physicochemical properties, particularly its redox activity, are central to its diverse biological effects. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective application in research and drug development. From its role as a Vitamin K precursor to its potential as an anticancer and antimicrobial agent, Menadione continues to be a molecule of significant interest to the scientific community. This guide has provided a comprehensive overview of its chemical properties, offering a solid foundation for further investigation and innovation in the field.

References

- The Chemical Properties and Synthesis of Menadione (Vitamin K3). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Vitamin K3 (menadione)

- Menadione: a platform and a target to valuable compounds synthesis. (2022). Beilstein Journal of Organic Chemistry.

- Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis. (2010). PubMed Central.

- 2-Methyl-1,4-naphthoquinone, 98% 50 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- What is Menadione used for? (2024).

- Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancre

- menadione, 58-27-5. (n.d.). The Good Scents Company.

- Spectrophotometric methods for the rapid determination of menadione and menadione sodium bisulphite and their application in pharmaceutical prepar

- Menadione-induced Reactive Oxygen Species Generation via Redox Cycling Promotes Apoptosis of Murine Pancreatic Acinar Cells*. (2006). Semantic Scholar.

- The level of menadione redox-cycling in pancreatic β-cells is proportional to the glucose concentration: role of NADH and consequences for insulin secretion. (2011). PubMed Central.

- Menadione/Ascorbate Induces Overproduction of Mitochondrial Superoxide and Impairs Mitochondrial Function in Cancer: Comparative Study on Cancer and Normal Cells of the Same Origin. (2020). Anticancer Research.

- What is the mechanism of Menadione? (2024).

- Menadione CAS#: 58-27-5. (n.d.). ChemicalBook.

- Menadione. (n.d.). Wikipedia.

- 58-27-5, Menadione Formula. (n.d.). ECHEMI.

- GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation. (2013).

- Menadione | 58-27-5. (n.d.). ChemicalBook.

- (Menadione, 2-methyl-1, 4-naphthoquinone): A Review. (2012). Asian Journal of Research in Chemistry.

- The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. (n.d.).

- Determination by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation by Two Derivative Spectrophotometric Methods. (2013). European International Journal of Science and Technology.

- Menadione: a platform and a target to valuable compounds synthesis. (2022). Beilstein Journals.

- 2-Methyl-1,4-naphthoquinone, 98% 250 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- 2-Methyl-1,4-naphthoquinone, 98% 250 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- 1,4-Naphthoquinone. (n.d.). Wikipedia.

- Menadione. (n.d.). Chem-Impex.

- Menadione (M5625)

- Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Deriv

- Menadione as a Pharmaceutical Intermediate: Sourcing & Quality. (n.d.). BOC Sciences.

- Measurement of Menadione in Urine by HPLC. (2012). PubMed Central.

- Menadione: a platform and a target to valuable compounds synthesis. (2022). Beilstein Journals.

- Menadione-d8 | C11H8O2 | CID 53442274. (n.d.). PubChem.

- 2-Methyl-1,4-naphthoquinone 58-27-5 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). TCI Chemicals.

- Menadione (vitamin K)

- Determination and stability of menadione. (2015).

- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. (2021).

- Menadione (Vitamin K3) | phosphatase inhibitor | CAS 58-27-5. (n.d.). Selleck Chemicals.

- Synthesis of 2-methyl-1,4-naphthoquinones with higher gamma-glutamyl carboxylase activity than MK-4 both in vitro and in vivo. (2017). PubMed.

- Menadione | Thrombin | Endogenous Metabolite. (n.d.). TargetMol.

- Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. (2019). PubMed Central.

- 2-Methyl-1,4-naphthoquinone | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank.

- 2-Methyl-1,4-naphthoquinone, 98% 5 g | Buy Online | Thermo Scientific Acros. (n.d.). Thermo Fisher Scientific.

- The metabolism of menadione (2-methyl-1,4-naphthoquinone) by isolated hepatocytes. A study of the implications of oxidative stress in intact cells. (1982). PubMed.

- Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite)

- Menadione | C11H8O2 | CID 4055. (n.d.). PubChem.

- Chemical Properties of Menadione (CAS 58-27-5). (n.d.). Cheméo.

Sources

- 1. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Menadione - Wikipedia [en.wikipedia.org]

- 4. 2-Methyl-1,4-naphthoquinone, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Menadione CAS#: 58-27-5 [m.chemicalbook.com]

- 8. A13593.30 [thermofisher.com]

- 9. menadione, 58-27-5 [thegoodscentscompany.com]

- 10. 2-Methyl-1,4-naphthoquinone, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 11. ajrconline.org [ajrconline.org]

- 12. nbinno.com [nbinno.com]

- 13. BJOC - Menadione: a platform and a target to valuable compounds synthesis [beilstein-journals.org]

- 14. Vitamin K3 (menadione) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Menadione | 58-27-5 [chemicalbook.com]

- 18. mdpi.com [mdpi.com]

- 19. Spectrophotometric methods for the rapid determination of menadione and menadione sodium bisulphite and their application in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. eijst.org.uk [eijst.org.uk]

- 21. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 23. What is Menadione used for? [synapse.patsnap.com]

- 24. What is the mechanism of Menadione? [synapse.patsnap.com]

- 25. selleckchem.com [selleckchem.com]

- 26. Menadione (vitamin K) enhances the antibiotic activity of drugs by cell membrane permeabilization mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of 2-methyl-1,4-naphthoquinones with higher gamma-glutamyl carboxylase activity than MK-4 both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 8-Hydroxyquinoline-5-sulfonic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize 8-HQS in their work. This document delves into the theoretical underpinnings of its solubility, offers practical methodologies for its determination, and presents available solubility data to facilitate its effective use in experimental and formulation settings.

Introduction to this compound (8-HQS)

This compound, a derivative of 8-hydroxyquinoline, is a versatile organic compound with a wide range of applications.[1] Its molecular structure, featuring a quinoline ring system substituted with both a hydroxyl and a sulfonic acid group, imparts unique chemical properties that make it a valuable chelating agent, an intermediate in organic synthesis, and a reagent in analytical chemistry.[1] The presence of the highly polar sulfonic acid group and the phenolic hydroxyl group significantly influences its solubility profile, making a thorough understanding of its behavior in different solvent systems crucial for its application.

Theoretical Framework of 8-HQS Solubility

The solubility of 8-HQS is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" is a foundational concept in predicting solubility.

Molecular Structure and Polarity

8-HQS is a polar molecule containing both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom in the quinoline ring and the oxygen atoms of the sulfonic acid group). Furthermore, in solution, it can exist in a zwitterionic form, with the sulfonic acid group deprotonated (-SO₃⁻) and the quinoline nitrogen protonated (NH⁺). This dual ionic character, combined with the polar hydroxyl group, leads to strong intermolecular interactions, particularly in polar solvents.

Solvent Classification and Interaction

Organic solvents can be broadly classified based on their polarity into polar and non-polar solvents. Polar solvents can be further divided into protic and aprotic solvents.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the presence of the hydroxyl and sulfonic acid groups, 8-HQS is expected to have favorable interactions with these solvents through hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The polar nature of 8-HQS, particularly its zwitterionic form, allows for dipole-dipole interactions with these solvents.

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are not capable of significant hydrogen bonding. Due to the high polarity of 8-HQS, it is expected to have very low solubility in non-polar solvents.

The interplay of these factors dictates the extent to which 8-HQS will dissolve in a given organic solvent.

Solubility Profile of 8-HQS in Organic Solvents

| Solvent Classification | Solvent | Reported Solubility | Estimated Solubility Range (mg/mL) | Citation(s) |

| Polar Protic | Methanol | Slightly soluble (enhanced by heating and sonication) | - | [2] |

| Ethanol | Soluble / Sparingly soluble | 10 - 33.3 | [3][4][5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly soluble | - | [2] |

| Dimethylformamide (DMF) | Soluble (in the context of a derived polymer) | - | ||

| Non-Polar | - | Generally considered insoluble | - |

Note on "Sparingly Soluble": The term "sparingly soluble" is defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia as requiring 30 to 100 parts of solvent to dissolve 1 part of solute.[3][4] This corresponds to a solubility range of approximately 10 to 33.3 mg/mL.[3]

Experimental Determination of 8-HQS Solubility

For applications requiring precise knowledge of 8-HQS solubility in a specific organic solvent, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6][7][8]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.[6][8]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of 8-HQS.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of 8-HQS to a known volume of the organic solvent in a sealed container. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the sealed container in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Separation of the Saturated Solution:

-

Allow the suspension to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure complete removal of undissolved solids, either centrifuge the sample and collect the supernatant or filter it through a chemically inert syringe filter.

-

-

Quantification of Dissolved 8-HQS:

-

Prepare a series of standard solutions of 8-HQS of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated sample solution using a validated analytical method.

-

HPLC Analysis: A reverse-phase HPLC method with UV detection is suitable for quantifying 8-HQS.[9][10][11][12] A C18 column with a mobile phase consisting of an acetonitrile-water gradient with a pH modifier (e.g., phosphoric acid) can be used. Detection is typically performed at a wavelength where 8-HQS has a strong absorbance, such as around 240 nm.[9]

-

UV-Vis Spectrophotometry: If 8-HQS is the only absorbing species in the solution, a UV-Vis spectrophotometer can be used.[13] A calibration curve of absorbance versus concentration should be prepared using the standard solutions. The absorbance of the saturated sample can then be used to determine its concentration.

-

-

-

Calculation:

-

Calculate the concentration of 8-HQS in the saturated solution based on the calibration curve. The solubility is expressed in units such as mg/mL or mol/L.

-

Factors Influencing 8-HQS Solubility

Several factors can influence the solubility of 8-HQS in organic solvents:

-

Temperature: The solubility of most solid compounds increases with temperature. For endothermic dissolution processes, increasing the temperature will increase solubility.

-

pH: In protic solvents, the pH can significantly affect the ionization state of 8-HQS. At low pH, the sulfonic acid group will be protonated, while at high pH, the hydroxyl group will be deprotonated. These changes in ionization will alter the molecule's polarity and its interaction with the solvent.

-

Presence of Other Solutes: The presence of salts or other organic molecules can affect the solubility of 8-HQS through common ion effects, changes in solvent polarity, or specific interactions.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in research and development. While quantitative data is limited, a strong theoretical understanding of its molecular properties allows for a rational prediction of its behavior in different solvent systems. Its amphiprotic and zwitterionic nature dictates its preference for polar solvents. For precise solubility values, the shake-flask method, coupled with a reliable analytical technique such as HPLC, provides a robust experimental approach. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently work with 8-HQS and to determine its solubility in the specific organic solvents relevant to their applications.

References

[3] Fagerberg, J. (2016). The term sparingly soluble is actually a descriptive term defined in pharmacopoeias... Quora. (URL: [Link])

[14] Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024, December 9). (URL: [Link])

[7] MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. (2018, August 31). (URL: [Link])

[8] Shake Flask Method Summary. BioAssay Systems. (URL: [Link])

[4] Reference Tables: Description and Solubility. USP. (URL: [Link])

[15] 1.4. Monographs. European Pharmacopoeia 5.0. (2005). (URL: [Link])

[16] 1. GENERAL NOTICES. European Pharmacopoeia 7.0. (URL: [Link])

[17] What are sparingly soluble compounds. (URL: [Link])

[9] High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations. PubMed. (1998, March 6). (URL: [Link])

[18] Sparingly soluble: Significance and symbolism. (2025, July 31). (URL: [Link])

[19] Preparation method of 8-hydroxyquinoline. Eureka | Patsnap. (URL: [Link])

[20] When was the term "Sparingly soluble" first introduced in chemistry?. History of Science and Mathematics Stack Exchange. (2022, August 14). (URL: [Link])

[21] Categorisation of solubility of substances as defined by US and European Pharmacopoeias. ResearchGate. (2023, June 6). (URL: [Link])

[22] European Pharmacopeia Style Guide. (2017, April 2). (URL: [Link])

[23] Specific monographs: APIs. European Directorate for the Quality of Medicines & HealthCare. (2019, September 11). (URL: [Link])

[24] The overall synthesis procedure of this compound... ResearchGate. (URL: [Link])

[25] US2489530A - Method of making 8-hydroxy quinoline. Google Patents. (URL: )

[26] Fluorescence Properties of Metal Complexes of this compound and Chromatographic Applications. UCI Department of Chemistry. (URL: [Link])

[27] this compound. ChemBK. (2024, April 10). (URL: [Link])

[5] Affordable this compound Properties & Benefits. Shandong King's Land. (URL: [Link])

[10] HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. (URL: [Link])

[11] Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography. ResearchGate. (2008, August 7). (URL: [Link])

[12] HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. (URL: [Link])

[28] 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. (URL: [Link])

[29] Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. SciELO. (URL: [Link])

[30] Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. ResearchGate. (2008, August 6). (URL: [Link])

[31] this compound. NIST WebBook. (URL: [Link])

[32] this compound. NIST WebBook. (URL: [Link])

[33] this compound. Stenutz. (URL: [Link])

[34] this compound. Cheméo. (URL: [Link])

[35] this compound. PubChem. (URL: [Link])

[36] this compound. Semantic Scholar. (URL: [Link])

[37] 8-hydroxyquinoline. AERU. (URL: [Link])

[38] this compound monohydrate CAS 283158-18-9 | 814436. MilliporeSigma. (URL: [Link])

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound CAS#: 84-88-8 [m.chemicalbook.com]

- 3. quora.com [quora.com]

- 4. ftp.uspbpep.com [ftp.uspbpep.com]

- 5. klandchemicals.com [klandchemicals.com]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sielc.com [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. scribd.com [scribd.com]

- 16. drugfuture.com [drugfuture.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. Sparingly soluble: Significance and symbolism [wisdomlib.org]

- 19. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 20. hsm.stackexchange.com [hsm.stackexchange.com]

- 21. researchgate.net [researchgate.net]

- 22. edqm.eu [edqm.eu]

- 23. edqm.eu [edqm.eu]

- 24. researchgate.net [researchgate.net]

- 25. US2489530A - Method of making 8-hydroxy quinoline - Google Patents [patents.google.com]

- 26. chem.uci.edu [chem.uci.edu]

- 27. chembk.com [chembk.com]

- 28. scispace.com [scispace.com]

- 29. scielo.br [scielo.br]

- 30. researchgate.net [researchgate.net]

- 31. This compound [webbook.nist.gov]

- 32. This compound [webbook.nist.gov]

- 33. This compound [stenutz.eu]

- 34. chemeo.com [chemeo.com]

- 35. This compound | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. This compound | Semantic Scholar [semanticscholar.org]

- 37. 8-hydroxyquinoline [sitem.herts.ac.uk]

- 38. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Metal Ion Chelation Mechanism of 8-Hydroxyquinoline-5-sulfonic Acid

Abstract

8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a highly versatile chelating agent renowned for its efficacy in coordinating with a wide array of metal ions. A derivative of the potent but poorly soluble 8-hydroxyquinoline (oxine), 8-HQS incorporates a sulfonic acid moiety that confers excellent aqueous solubility without compromising the intrinsic chelating capabilities of the parent molecule. This attribute has established 8-HQS as a critical reagent in analytical chemistry, environmental science, and drug development. This guide provides an in-depth exploration of the core mechanisms governing the chelation of metal ions by 8-HQS. We will dissect the roles of its key functional groups, the thermodynamics that dictate complex stability, and the robust experimental methodologies employed to characterize these interactions. This document is intended for researchers, scientists, and professionals in drug development who require a deep and practical understanding of this fundamental coordination chemistry.

The Molecular Architecture of this compound: A Tale of Two Functional Groups

This compound is a bicyclic aromatic compound featuring a quinoline core. Its remarkable ability to chelate metal ions stems from a precise structural arrangement of two key functional groups: a hydroxyl (-OH) group at position 8 and the quinoline ring's nitrogen atom at position 1.[1][2] This specific spatial orientation makes 8-HQS a classic example of a bidentate ligand , meaning it can bind to a central metal ion through two donor atoms simultaneously.[2]

The molecule's structure is further distinguished by a sulfonic acid (-SO₃H) group at position 5. While not directly involved in the primary coordination event, this group is pivotal to the practical utility of 8-HQS. It is a strongly hydrophilic group that imparts excellent water solubility to both the free ligand and its resulting metal complexes.[3][4] This is a significant advantage over the parent compound, 8-hydroxyquinoline, which is sparingly soluble in water and often forms insoluble metal precipitates.[5][6]

The Core Chelation Mechanism: Formation of a Stable Five-Membered Ring

The chelation process is a classic Lewis acid-base reaction. The metal ion acts as a Lewis acid (electron pair acceptor), while the donor atoms on 8-HQS act as Lewis bases (electron pair donors). The mechanism proceeds via a two-point attachment, creating a highly stable five-membered ring structure, a common feature of strong chelating agents known as the "chelate effect."

-

Deprotonation of the Hydroxyl Group : The process is initiated by the deprotonation of the phenolic hydroxyl group (-OH) to form a negatively charged phenoxide ion (-O⁻). This step is pH-dependent, and the coordination is significantly more favorable in solutions where the pH is above the pKa of the hydroxyl group.[7] The resulting phenoxide oxygen is a potent, "hard" donor atom that forms a strong coordinate covalent bond with the metal ion.[8]

-

Coordination of the Quinoline Nitrogen : Simultaneously, the nitrogen atom of the quinoline ring donates its lone pair of electrons to an empty orbital of the same metal ion.[1][2][8] This nitrogen atom acts as a "softer" donor compared to the phenoxide oxygen.

The dual coordination by both the nitrogen and oxygen atoms locks the metal ion into a rigid, five-membered ring. This ring formation is entropically favorable and accounts for the high stability of the resulting metal complexes compared to coordination with analogous monodentate ligands.[9]

The stoichiometry of these complexes typically varies depending on the charge and coordination number of the metal ion, with common metal-to-ligand ratios being 1:1, 1:2, and 1:3.[1][5][6] For instance, trivalent metal ions like Al³⁺ and Fe³⁺ often form 1:3 complexes (e.g., Al(HQS)₃), resulting in a stable octahedral geometry.[2] Divalent ions like Cu²⁺ and Zn²⁺ frequently form 1:2 complexes (e.g., Cu(HQS)₂), which can adopt square planar or distorted octahedral geometries.[1][2]

Thermodynamics of Chelation: Quantifying Complex Stability

The strength of the interaction between 8-HQS and a metal ion is quantified by the stability constant (K) , also referred to as the formation constant. For a 1:1 complex, the equilibrium is:

Mⁿ⁺ + HQS⁻ ⇌ M(HQS)⁽ⁿ⁻¹⁾⁺

The stability constant is given by: K = [M(HQS)⁽ⁿ⁻¹⁾⁺] / ([Mⁿ⁺][HQS⁻])

For complexes with higher stoichiometries, such as ML₂, the stability is often expressed as an overall stability constant (β₂), where β₂ = K₁ * K₂. These constants are typically very large, so they are commonly reported on a logarithmic scale (log K or log β).[10] A larger log β value indicates a more stable complex and a stronger affinity of the ligand for the metal ion.[9][10]

The stability of complexes formed with divalent transition metal ions often follows the Irving-Williams series : Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[11] This trend is generally observed for 8-HQS and its derivatives.[11]

Table 1: Stability Constants (log β) for Selected Metal Ion-8-HQS Complexes

| Metal Ion | Stoichiometry (M:L) | log β | Reference |

| Cu²⁺ | 1:2 | 20.64 | [11] |

| Ni²⁺ | 1:2 | 17.17 | [11] |

| Zn²⁺ | 1:2 | 18.78 | [11] |

| Co²⁺ | 1:2 | 15.90 | [11] |

| Fe³⁺ | 1:3 | ~37 | [12] |

| Al³⁺ | 1:3 | ~35 | [13] |

| Cd²⁺ | 1:2 | 14.8 | |

| Mn²⁺ | 1:2 | 12.45 | [11] |

Note: Values are approximate and can vary with experimental conditions (temperature, ionic strength).

Experimental Protocols for Characterizing Chelation

A robust understanding of the 8-HQS chelation mechanism is built upon precise experimental data. The following protocols are foundational for characterizing these interactions.

UV-Visible Spectrophotometry: Monitoring Complex Formation